Betamethasone Benzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33FO6/c1-17-13-22-21-10-9-19-14-20(32)11-12-26(19,2)28(21,30)23(33)15-27(22,3)29(17,24(34)16-31)36-25(35)18-7-5-4-6-8-18/h4-8,11-12,14,17,21-23,31,33H,9-10,13,15-16H2,1-3H3/t17-,21-,22-,23-,26-,27-,28-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQJPQZCPBDOMF-YCUXZELOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)OC(=O)C5=CC=CC=C5)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)OC(=O)C5=CC=CC=C5)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33FO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022670 | |
| Record name | Betamethasone benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22298-29-9 | |
| Record name | Betamethasone benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22298-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Betamethasone benzoate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022298299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Betamethasone benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Betamethasone 17-benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.801 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BETAMETHASONE BENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/877K0XW47A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Pharmacology of Betamethasone Benzoate
Glucocorticoid Receptor Binding and Intracellular Signaling Mechanisms
The journey of betamethasone (B1666872) benzoate's action begins with its passive diffusion across the cell membrane and subsequent binding to the glucocorticoid receptor (GR) residing in the cytoplasm. nih.gov This interaction is the pivotal first step that dictates the downstream pharmacological effects.
Cytoplasmic Receptor Interaction and Nuclear Translocation
Upon entering the cell, betamethasone benzoate (B1203000) binds to the ligand-binding domain of the cytoplasmic glucocorticoid receptor. This binding event induces a conformational change in the receptor, causing the dissociation of a complex of heat shock proteins (HSPs) and immunophilins. This "activated" steroid-receptor complex then translocates into the nucleus, where it can directly or indirectly influence gene transcription. nih.gov
Glucocorticoid Response Element (GRE) Binding and Gene Transcription Modulation
Once inside the nucleus, the betamethasone benzoate-GR complex can modulate gene expression through several mechanisms. The primary mechanism involves the binding of the complex as a homodimer to specific DNA sequences known as Glucocorticoid Response Elements (GREs). nih.gov These GREs are located in the promoter regions of target genes.
The binding to GREs can either enhance (trans-activation) or suppress (trans-repression) the transcription of specific genes. nih.gov This dual capability allows for a nuanced regulation of cellular processes.
Downstream Gene Expression Regulation and Proteomic Changes
The interaction between the this compound-GR complex and GREs leads to significant alterations in the cellular proteome, fundamentally shifting the cell from a pro-inflammatory to an anti-inflammatory state.
Suppression of Pro-inflammatory Cytokines and Mediators (e.g., Prostaglandins, Leukotrienes)
A cornerstone of this compound's anti-inflammatory effect is its ability to suppress the expression of genes encoding pro-inflammatory proteins. This includes a reduction in the synthesis of key inflammatory mediators such as prostaglandins and leukotrienes. qu.edu.iq This is achieved, in part, through the inhibition of phospholipase A2, the enzyme responsible for releasing arachidonic acid, the precursor for these inflammatory molecules. qu.edu.iq
Furthermore, this compound can decrease the synthesis of numerous pro-inflammatory cytokines, including interleukins (IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α), which are pivotal in orchestrating the inflammatory response. clinicalgate.com
Table 1: Key Pro-inflammatory Mediators Suppressed by this compound
| Mediator Class | Specific Examples | Primary Mechanism of Suppression |
| Eicosanoids | Prostaglandins, Leukotrienes | Inhibition of phospholipase A2 and cyclooxygenase-2 (COX-2) expression |
| Cytokines | Interleukin-1 (IL-1), Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α) | Transcriptional repression of cytokine genes |
Induction of Anti-inflammatory Proteins (e.g., Lipocortins)
In addition to suppressing pro-inflammatory genes, this compound actively promotes the transcription of anti-inflammatory genes. A key example is the induction of lipocortin-1 (also known as annexin A1). qu.edu.iq Lipocortin-1 is a protein that inhibits phospholipase A2, thereby providing a direct mechanism for the reduction of prostaglandin and leukotriene synthesis. qu.edu.iqslideshare.net
Table 2: Key Anti-inflammatory Proteins Induced by this compound
| Protein | Function |
| Lipocortin-1 (Annexin A1) | Inhibits phospholipase A2, reducing the production of arachidonic acid and its inflammatory metabolites. |
| Mitogen-activated protein kinase phosphatase-1 (MKP-1) | Dephosphorylates and inactivates pro-inflammatory signaling kinases. |
Cellular Responses to this compound
The molecular changes initiated by this compound translate into a range of observable cellular responses that contribute to its therapeutic effects. These responses are particularly relevant in tissues where inflammatory and hyperproliferative conditions are present.
One of the significant cellular responses is the inhibition of proliferation of key skin cells, including keratinocytes and fibroblasts. karger.com This anti-proliferative effect is beneficial in conditions characterized by excessive cell growth. Furthermore, this compound can reduce the migration of inflammatory cells, such as neutrophils and macrophages, to the site of inflammation. nih.gov By limiting the presence of these immune cells, the inflammatory cascade is dampened.
Table 3: Summary of Cellular Responses to this compound
| Cell Type | Response |
| Keratinocytes | Inhibition of proliferation |
| Fibroblasts | Inhibition of proliferation |
| Neutrophils | Reduced migration to inflammatory sites |
| Macrophages | Reduced migration and activation |
| T-lymphocytes | Reduced proliferation and cytokine production |
Inhibition of Leukocyte Migration and Capillary Permeability Reduction
A cornerstone of the anti-inflammatory action of this compound is its ability to inhibit the migration of leukocytes to sites of inflammation and reduce capillary permeability. This is achieved through the suppression of pro-inflammatory mediators that orchestrate the recruitment of immune cells. By diminishing the presence of inflammatory cells such as macrophages, neutrophils, and mast cells at the site of injury or infection, this compound helps to minimize tissue damage and quell the inflammatory cascade. nih.gov Furthermore, the reduction in capillary permeability counteracts the leakage of plasma into the surrounding tissues, thereby reducing edema and swelling associated with inflammatory conditions.
The molecular basis for this inhibition lies in the glucocorticoid receptor-mediated suppression of genes encoding for pro-inflammatory cytokines, chemokines, and adhesion molecules. This, in turn, reduces the expression of these signaling proteins that are crucial for attracting and facilitating the passage of leukocytes through the blood vessel walls.
Anti-proliferative Effects on Target Cells
This compound exhibits significant anti-proliferative effects on various cell types, a property that is particularly beneficial in the management of hyperproliferative skin disorders. In dermatological applications, it has been shown to inhibit the excessive growth of keratinocytes, which is a key pathological feature of conditions like psoriasis. nih.gov By normalizing the rate of epidermal cell turnover, this compound contributes to the improvement of skin lesions.
The anti-proliferative action of corticosteroids like betamethasone is dose-dependent. Research on the effects of various topical corticosteroids on the hyperproliferant keratinocyte cell line (HaCaT) has provided insights into their comparative efficacy.
| Compound | Relative Anti-proliferative Ranking | Primary Effect on Cell Cycle/Viability |
|---|---|---|
| Betamethasone dipropionate | Most antiproliferative | Induces more apoptosis than necrosis; arrests cell cycle mainly in G2-phase |
| Betamethasone valerate (B167501) | Moderately antiproliferative | Induces more apoptosis than necrosis; arrests cell cycle mainly in G2-phase |
This table is based on a study comparing the in vitro effects of six different topical corticosteroids. The ranking is relative among the tested compounds.
In addition to keratinocytes, betamethasone can also influence the proliferation of fibroblasts, which are key cells in the dermal layer of the skin.
Vasoconstrictive Activity and Associated Mechanisms
This compound possesses vasoconstrictive properties, which contribute to its anti-inflammatory effects by reducing blood flow to the affected area. This leads to a decrease in erythema (redness) and swelling. The constriction of superficial blood vessels is a recognized pharmacodynamic effect of topical corticosteroids.
The mechanisms underlying this vasoconstrictive activity are multifaceted. One area of investigation has focused on the influence of glucocorticoids on endothelial nitric oxide synthase (eNOS), an enzyme responsible for the production of nitric oxide, a potent vasodilator. Studies on betamethasone have shown that it can downregulate the expression of eNOS in vascular endothelial cells through a glucocorticoid receptor-mediated pathway. This reduction in eNOS leads to decreased nitric oxide production and, consequently, vasoconstriction.
| Treatment | Effect on eNOS mRNA and Protein | Mediating Receptor |
|---|---|---|
| Betamethasone (10-100nM) | Downregulation by approximately 25% | Glucocorticoid Receptor |
| Betamethasone + Mifepristone (GR antagonist) | Attenuation of downregulation | Glucocorticoid Receptor |
| Vascular Endothelial Growth Factor (VEGF) | Upregulation | - |
Furthermore, research on betamethasone-17-valerate (B13397696) suggests that its vasoconstrictor action may involve interference with the action of vasodilator peptides. Some studies have indicated that it may act in a manner similar to angiotensin-converting enzyme (ACE) inhibitors to inhibit flow responses in the skin. wikipedia.org
Immunomodulatory Effects and Their Molecular Basis
The immunosuppressive properties of this compound are central to its therapeutic utility in a wide range of inflammatory and autoimmune conditions. These effects are exerted through its influence on various components of the immune system, from the activation of immune cells to the functioning of the lymphatic system.
Suppression of Immune Cell Activation (e.g., CD4+ T cells)
This compound has a profound suppressive effect on the activation and proliferation of T-lymphocytes, particularly CD4+ T cells, which play a pivotal role in orchestrating immune responses. nih.gov By interfering with the ability of T-lymphocytes to respond to antigens, betamethasone helps to dampen overactive immune reactions. nih.gov
In vitro studies have demonstrated that betamethasone can potently suppress the activation of CD4+ T cells, leading to an increase in the frequency of inactivated/resting T cells. This suppression is also associated with a reduction in the production of various pro-inflammatory cytokines by these cells. The molecular basis for this suppression involves the inhibition of key transcription factors, such as NF-κB, which are essential for the expression of genes involved in T cell activation and cytokine production.
| Parameter | Effect of Betamethasone | Significance |
|---|---|---|
| CD4+ T cell activation | Potent suppression | p<0.05 |
| Soluble cytokine levels | Potent suppression | p<0.05 |
Impact on Lymphatic System Function
The lymphatic system is a critical component of the immune system, responsible for immune surveillance and the circulation of lymphocytes. Corticosteroids, including betamethasone, can significantly impact the function of the lymphatic system. One of the key effects is the inhibition of lymphocyte migration into lymph nodes, which disrupts the normal process of lymphocyte recirculation.
Research on the effects of methylprednisolone, another potent corticosteroid, has shown that this is not due to a change in the ability of the lymph node's high endothelial venules (HEV) to bind lymphocytes. Instead, the steroid induces a marked decrease in the expression of L-selectin on the surface of circulating lymphocytes. L-selectin is a crucial adhesion molecule that mediates the initial tethering and rolling of lymphocytes on HEVs, a necessary step for their entry into the lymph nodes. This reduction in L-selectin effectively prevents lymphocytes from migrating into the lymph nodes, leading to a transient lymphopenia in the peripheral blood.
While not directly studying this compound, this research provides a strong mechanistic insight into how potent glucocorticoids impact lymphatic system function at a cellular level. Additionally, betamethasone has been utilized in the treatment of lymphoproliferative diseases such as acute lymphatic leukosis, further highlighting its significant impact on the cells of the lymphatic system. researchgate.net
Modulation of Antigen-Antibody Binding
The direct modulation of the binding kinetics between an antigen and an antibody by this compound is not extensively documented in the available scientific literature. However, glucocorticoids can influence the consequences of antigen-antibody binding by affecting the clearance of immune complexes and the function of Fc receptors.
Studies have shown that corticosteroids can inhibit the function of IgG and complement receptors on mononuclear phagocytic cells. These receptors are responsible for recognizing and clearing erythrocytes coated with IgG and C3, which are essentially cells targeted by antibodies. By inhibiting these receptors, corticosteroids can interfere with the clearance of antibody-coated cells and immune complexes from the circulation.
Research into Broad Immunosuppressive Properties
This compound, a potent synthetic glucocorticoid, exerts significant immunosuppressive effects through various molecular and cellular mechanisms. semanticscholar.org At the cellular level, its action begins with penetration of the cell membrane and binding to specific cytoplasmic glucocorticoid receptors. This steroid-receptor complex then moves into the cell nucleus, where it interacts with glucocorticoid response elements on the DNA. This binding modulates the transcription of specific genes, leading to a broad suppression of the immune response. semanticscholar.orgnih.gov
The immunosuppressive activity of betamethasone involves multiple pathways and impacts a range of immune cells. semanticscholar.org Research has demonstrated that it can reduce the proliferation of T-lymphocytes, which are crucial for cell-mediated immunity, by interfering with their ability to respond to antigens. semanticscholar.org Furthermore, it affects the function of other key cells in the inflammatory and immune cascade, including macrophages, neutrophils, and mast cells. By diminishing the migration of these inflammatory cells to sites of injury, betamethasone helps to minimize tissue damage associated with an overactive immune response. semanticscholar.org
In vitro studies using peripheral blood mononuclear cells (PBMCs) have substantiated the potent immunosuppressive effects of betamethasone. qu.edu.iqresearchgate.net In these models, betamethasone effectively suppressed immune activation and the production of multiple inflammatory cytokines. qu.edu.iq This potent suppression of inflammatory mediators is a key aspect of its therapeutic action in conditions involving an overactive immune system. qu.edu.iqresearchgate.net
Table 1: Summary of Immunosuppressive Effects of Betamethasone
| Cell/Mediator Type | Observed Effect | Mechanism of Action |
| T-Lymphocytes | Reduced proliferation and response to antigens. semanticscholar.org | Interference with T-cell receptor signaling and gene transcription. qu.edu.iq |
| Macrophages | Reduced migration and function. semanticscholar.org | Downregulation of pro-inflammatory gene expression. semanticscholar.org |
| Neutrophils | Inhibited migration to inflammatory sites. semanticscholar.org | Modulation of adhesion molecules and chemokine signaling. |
| Mast Cells | Reduced degranulation and mediator release. semanticscholar.org | Stabilization of cellular membranes. semanticscholar.org |
| Inflammatory Cytokines | Potently suppressed production. qu.edu.iq | Inhibition of gene transcription for pro-inflammatory proteins. semanticscholar.orgnih.gov |
Enzymatic Interactions and Kinetic Studies
The interaction between corticosteroids and antioxidant enzymes like catalase is an area of ongoing research. Catalase is a critical enzyme that catalyzes the decomposition of hydrogen peroxide into water and oxygen, protecting cells from oxidative damage.
Studies investigating the effects of betamethasone on catalase activity in male rats have shown a non-significant decrease in catalase levels compared to control groups. qu.edu.iq This finding suggests that betamethasone may induce a degree of oxidative stress, potentially through modulation of antioxidant enzyme activity. qu.edu.iq
Further context on glucocorticoid-enzyme interactions can be drawn from studies on related esters. For instance, research on betamethasone dipropionate demonstrated an inhibitory effect on catalase activity in vitro. The kinetic analysis from that study revealed an uncompetitive type of inhibition, indicating that the inhibitor binds only to the enzyme-substrate complex. This interaction is influenced by the concentration of the corticosteroid.
Table 2: Effect of Betamethasone on Catalase in Male Rats
| Treatment Group | Catalase Level Finding | Statistical Significance |
| Betamethasone | Decrease | Non-significant qu.edu.iq |
| Control | Baseline | N/A |
The metabolism of corticosteroids is a complex process primarily occurring in the liver, involving the cytochrome P450 (CYP) family of enzymes. Specifically, the CYP3A4 isoenzyme is a major pathway for the metabolism of many glucocorticoids.
While specific kinetic studies detailing the metabolism of this compound by CYP3A4 are not extensively documented in the available literature, the metabolic pathways of structurally similar corticosteroids provide insight. For example, research on beclomethasone dipropionate (BDP), another synthetic glucocorticoid, has shown that it is metabolized by both CYP3A4 and CYP3A5 enzymes. In these studies, CYP3A4 and CYP3A5 were found to convert BDP into several inactive metabolites through processes like hydroxylation and dehydrogenation.
This metabolism of corticosteroids by CYP3A enzymes is significant, as variations in the expression or activity of these enzymes could potentially influence the disposition and efficacy of the drug. It is hypothesized that for compounds like BDP, rapid metabolism by CYP3A enzymes in the liver or other tissues could impact the amount of active drug available. Although this data pertains to a different ester, it highlights a common and crucial metabolic pathway for this class of drugs.
Pharmacokinetics and Biotransformation Research
Percutaneous Absorption Dynamics
The systemic absorption of topically applied betamethasone (B1666872) benzoate (B1203000) is a critical aspect of its pharmacokinetic profile. As a potent corticosteroid, its entry into the systemic circulation is governed by a variety of factors related to the drug, the vehicle, and the patient.
The extent of percutaneous absorption of topical corticosteroids like betamethasone benzoate is influenced by several key factors. The integrity of the epidermal barrier is paramount; absorption is increased when the skin is inflamed or affected by other disease processes that compromise this barrier. drugs.comtexas.govnih.gov The stratum corneum, the outermost layer of the skin, serves as the primary barrier but also as a reservoir from which the drug can continue to be absorbed even after the initial application has ceased. nih.gov
Significant factors that enhance systemic absorption include:
Occlusion : The use of occlusive dressings, such as plastic film, can dramatically increase the penetration of corticosteroids. drugs.comtexas.govscispace.com Occlusion enhances hydration and temperature of the stratum corneum, which can increase absorption by as much as tenfold. nih.gov Studies have shown that applying this compound cream under occlusion is sufficient to cause adrenocortical suppression, indicating systemic absorption. scispace.com
Body Surface Area : The amount of drug absorbed is directly proportional to the surface area to which it is applied. scispace.comnih.gov Treating large areas of the body increases the risk of systemic effects. drugs.comscispace.com
Skin Location and Thickness : Penetration of the drug varies across different body sites and is inversely correlated with the thickness of the stratum corneum. nih.govnih.gov Areas with thinner skin, such as the eyelids and scrotum, exhibit the highest penetration, while areas with thicker skin, like the palms and soles, show the least. nih.gov
Patient Age : Infants and children are more susceptible to systemic effects due to their greater surface area-to-body volume ratio and less mature skin barrier. drugs.comnih.gov
Research involving both human and animal subjects has been conducted to quantify the percutaneous absorption of this compound.
In a study with nine adult patients suffering from atopic dermatitis or psoriasis, the application of 0.025% betamethasone-17-benzoate cream under an occlusive dressing led to notable systemic absorption. scispace.com When the cream was applied to 30% or more of the body's surface, it resulted in adrenocortical suppression, evidenced by markedly decreased plasma cortisol levels. scispace.com In one case where 90% of the body surface was occluded, plasma cortisol dropped to zero after the first application. scispace.com
Another study utilized a specific radioimmunoassay to measure plasma concentrations of betamethasone 17-benzoate in patients after topical application with occlusion. nih.gov The results showed plasma concentrations ranging from 0.3 to 5 ng/ml. nih.gov This study also established a high correlation between the plasma levels of the steroid and the inhibition of plasma cortisol, with approximately 3 ng/ml of betamethasone 17-benzoate in plasma inducing a 90% inhibition of plasma cortisol. nih.gov
Animal models, such as the hairless guinea pig, have also been employed to study the percutaneous absorption of corticosteroids. karger.com Rodent skin, particularly from rats, is frequently used in in vitro permeation studies, although it is generally more permeable than human skin. permegear.com These models allow for the evaluation of absorption under controlled conditions, providing valuable data during the initial development of topical formulations. permegear.com
| Study Focus | Methodology | Key Findings | Reference |
|---|---|---|---|
| Adrenocortical Suppression | Application of 0.025% cream under occlusion to patients with psoriasis or atopic dermatitis, covering 30% or more of the body surface. | Marked decrease in plasma cortisol and 17-OHCS, indicating significant systemic absorption. At 90% coverage, plasma cortisol decreased to zero after the first application. | scispace.com |
| Plasma Concentration Measurement | Radioimmunoassay on plasma from patients after topical application of cream and gel formulations under occlusion. | Plasma concentrations ranged from 0.3 to 5 ng/ml. A plasma level of ~3 ng/ml induced 90% inhibition of plasma cortisol. | nih.gov |
The vehicle in which this compound is formulated plays a crucial role in its bioavailability and therapeutic activity. Different formulations, such as creams, gels, ointments, and foams, can alter the rate and extent of drug penetration through the skin. drugs.com
A comparative study using a radioimmunoassay found that betamethasone 17-benzoate in a gel base was more readily absorbed than in a cream base. nih.gov Another study using a vasoconstrictor assay—a common method to assess the bioactivity of topical corticosteroids—compared a 0.025% betamethasone 17-benzoate gel and cream. epa.gov The bioavailability and activity of different formulations were also evaluated, showing that the activities of a this compound concentrate, collapsed quick-break aerosol foam, ointment, and gel were similar and significantly better than the activity of a cream formulation. nih.gov
Ointments, which are occlusive in nature, generally increase the penetration of corticosteroids compared to creams or lotions. nih.gov The choice of vehicle can be optimized to enhance drug delivery; for example, lotion preparations and those with an augmented vehicle have been shown to increase the systemic absorption of betamethasone esters. drugs.com The development of novel drug delivery systems, such as polyaphron dispersion (PAD) technology, has demonstrated the potential to deliver more of the active drug into the skin compared to traditional formulations. nih.gov
Metabolic Pathways and Metabolite Identification
Once systemically absorbed, this compound undergoes biotransformation before excretion. The metabolic processes primarily involve the conversion of the ester to its active form and subsequent conjugation to facilitate elimination.
This compound is an ester prodrug. Following absorption, it is presumed to undergo hydrolysis, likely mediated by esterase enzymes in the skin and blood, to release the pharmacologically active corticosteroid, betamethasone. nih.govsemanticscholar.org
The subsequent metabolism of betamethasone itself has been studied. The metabolic processes for betamethasone include 6β-hydroxylation, 11β-hydroxyl oxidation, and the reduction of the C-20 carbonyl group, which may be followed by the removal of the side chain. nih.gov Biotransformation studies on the related compound, betamethasone dipropionate, have shown that it can be metabolized into various products, including betamethasone-17-propionate, betamethasone-21-propionate, and betamethasone alcohol, indicating that hydrolysis of ester groups is a key metabolic step. semanticscholar.org
After being metabolized, betamethasone and its metabolites are prepared for excretion. The primary site of metabolism for corticosteroids is the liver. texas.govglowm.com In the liver, and to a lesser extent in the kidneys, the steroid metabolites undergo conjugation reactions. nih.gov They are converted into inactive, water-soluble derivatives by forming glucuronide and sulfate (B86663) conjugates. nih.govglowm.com This process increases their water solubility, which is essential for renal excretion. These inactive conjugates, along with small amounts of the unmetabolized drug, are then primarily eliminated from the body via the kidneys in the urine. glowm.com
Systemic Distribution and Elimination Kinetics
Following topical application, this compound can be absorbed through the skin and enter systemic circulation. The extent of this absorption and its subsequent distribution and elimination are influenced by several factors, including the integrity of the epidermal barrier, the use of occlusive dressings, and the vehicle in which the corticosteroid is formulated. drugs.comdrugs.com Once absorbed, the compound is subject to pharmacokinetic processes analogous to systemically administered corticosteroids. drugs.com
Systemic Distribution
Research indicates that percutaneous absorption of this compound is sufficient to be detected in the plasma. One study involving topical application of Betamethasone 17-benzoate cream and gel with occlusion found plasma concentrations ranging from 0.3 to 5 ng/ml. nih.gov These levels corresponded to approximately 0.05% to 0.3% of the total steroid amount applied to the skin. nih.gov The study noted that plasma levels of Betamethasone 17-benzoate increased proportionally with the amount of the steroid applied. nih.gov Further research has shown that substantial systemic absorption occurs when the compound is applied under occlusion to 30% or more of the body surface. scispace.com
Factors that can increase the extent of systemic absorption include:
Application over large surface areas drugs.com
Use of occlusive dressings drugs.comscispace.com
Inflammation or other diseases of the skin barrier drugs.comdrugs.com
The formulation's vehicle drugs.com
Once in the bloodstream, corticosteroids like Betamethasone bind to plasma proteins in varying degrees. drugs.com Specifically, Betamethasone esters are known to bind to serum albumin and corticosteroid-binding globulin. nih.gov
| Parameter | Finding |
|---|---|
| Plasma Concentration Range | 0.3 - 5 ng/ml |
| Detected Percentage of Applied Dose in Plasma | ~0.05% - 0.3% |
Data derived from a study on patients following topical application of Betamethasone 17-benzoate cream and gel. nih.gov
Biotransformation and Elimination
After entering the systemic circulation, topically absorbed corticosteroids undergo metabolic processes primarily in the liver. drugs.comdrugs.com The biotransformation of the active moiety, Betamethasone, involves several key processes, including 6β hydroxylation, 11β-hydroxyl oxidation, and the reduction of the C-20 carbonyl group, which is then followed by the removal of the side chain. nih.govdrugbank.com This metabolism results in the formation of various metabolites. nih.gov
The elimination of corticosteroids and their metabolites occurs predominantly through the kidneys via urine. drugs.comnih.govdrugbank.com A portion of the metabolites is also excreted into the bile. drugs.com
The elimination half-life is a key kinetic parameter. While specific data for the benzoate ester is limited, studies on other formulations of Betamethasone provide insight into its elimination kinetics. After intramuscular administration of Betamethasone phosphate (B84403) and Betamethasone acetate (B1210297) in healthy male subjects, the active Betamethasone compound reached a mean terminal half-life of 12.92 hours. wordpress.com Research in animal models has also been conducted; in sheep, a phosphate formulation showed a terminal half-life of 4 hours, while a combined phosphate/acetate formulation had a much longer terminal half-life of 14 hours. nih.gov
| Formulation | Subject | Terminal Elimination Half-Life (t½) |
|---|---|---|
| Betamethasone Phosphate / Acetate (Intramuscular) | Human (Healthy Males) | 12.92 hours |
| Betamethasone Phosphate (Intramuscular) | Sheep | 4 hours |
| Betamethasone Phosphate / Acetate (Intramuscular) | Sheep | 14 hours |
| Betamethasone Dipropionate / Sodium Phosphate (Intramuscular) | Camel | 7.17 hours (median) |
This table presents data on the active moiety, Betamethasone, following administration of different ester formulations. wordpress.comnih.govcamelsandcamelids.com
Preclinical and Clinical Research Methodologies and Findings
In Vitro and In Vivo Models for Anti-inflammatory and Immunosuppressive Assessment
The anti-inflammatory and immunosuppressive capabilities of betamethasone (B1666872) benzoate (B1203000) are substantiated through a variety of preclinical and clinical research models. At a cellular level, the mechanism of action involves the binding of the corticosteroid to specific cytoplasmic glucocorticoid receptors. This complex then moves into the cell nucleus, where it interacts with DNA to modulate the transcription of genes involved in inflammation. patsnap.compatsnap.com This interaction leads to the suppression of pro-inflammatory cytokines, prostaglandins, and leukotrienes. patsnap.compatsnap.com Furthermore, betamethasone benzoate inhibits the migration of inflammatory cells like macrophages and neutrophils to sites of inflammation and stabilizes lysosomal membranes, preventing the release of enzymes that contribute to tissue damage. patsnap.com
An in vitro study utilizing a peripheral blood mononuclear cell (PBMC) model demonstrated the potent immunosuppressive effects of betamethasone. nih.gov In this model, which was designed to simulate an inflammatory environment, betamethasone significantly suppressed a wide array of soluble inflammatory cytokines and reduced the activation of CD4+ T cells. nih.gov This research highlights the compound's profound anti-inflammatory and immunosuppressive effects at the cellular level. nih.gov Another study, using a human skin model, showed that a combination product containing a betamethasone ester could almost completely inhibit the secretion of Th17 cytokines, which are key mediators in conditions like psoriasis. nih.gov
Vasoconstriction Assays for Efficacy Determination
A primary in vivo method for determining the potency and bioequivalence of topical corticosteroids like this compound is the vasoconstriction assay (VCA), also known as the skin blanching assay. biopharmaservices.comremedypublications.com This pharmacodynamic test relies on the ability of corticosteroids to cause constriction of the small blood vessels (capillaries) in the upper dermis. hra.nhs.uk This narrowing of blood vessels reduces blood flow to the area, resulting in a visible whitening or "blanching" of the skin. hra.nhs.uk
The degree of vasoconstriction is directly proportional to the potency of the corticosteroid and its ability to penetrate the skin to reach the target receptors. biopharmaservices.com Therefore, the VCA serves as a reliable surrogate for assessing therapeutic efficacy. biopharmaservices.com The assay is typically conducted by applying the topical formulation to a small area of skin, often on the forearm of healthy volunteers. biopharmaservices.com The resulting skin blanching is then measured at specific time points. clinicaltrialsregister.eu
Assessment of the blanching response can be done through visual scoring by trained observers using a graded scale, or more objectively using a chromameter, a device that precisely measures skin color and provides a quantitative value for the change. biopharmaservices.comclinicaltrialsregister.eu These studies are used to rank the potency of different corticosteroid formulations and to establish bioequivalence between a new generic product and a reference product. remedypublications.comclinicaltrialsregister.eu
Cell-Based Assays for Cytokine Suppression
Cell-based assays are fundamental in elucidating the molecular mechanisms behind the anti-inflammatory effects of this compound. These in vitro models allow researchers to quantify the compound's ability to suppress the production of key inflammatory mediators. The primary mechanism involves the glucocorticoid receptor-mediated downregulation of pro-inflammatory genes. patsnap.compatsnap.com
A key type of assay involves stimulating immune cells, such as PBMCs or specific T-cell subsets, with agents that induce an inflammatory response (e.g., lipopolysaccharide or phytohemagglutinin). nih.gov Following stimulation, the cells are treated with betamethasone, and the surrounding culture medium is analyzed for the presence of various cytokines. nih.gov Techniques like multiplexed ELISA are used to measure the levels of cytokines such as TNF-α, IL-1β, IL-6, and IFN-γ. nih.gov
Studies have shown that betamethasone potently suppresses the secretion of these pro-inflammatory cytokines across various stimulation conditions. nih.gov For instance, research on a combination product containing betamethasone dipropionate demonstrated significant suppression of the Th17 inflammatory axis, which is crucial in the pathogenesis of psoriasis. medicaljournals.se These cell-based assays provide direct evidence of the immunosuppressive power of betamethasone esters by quantifying their impact on specific inflammatory pathways. medicaljournals.se
Comparative Efficacy and Safety Studies with Other Corticosteroids
The therapeutic utility of this compound is often contextualized through comparative studies with other corticosteroid esters and different glucocorticoid compounds. These studies evaluate relative potency, efficacy in specific dermatoses, and formulation characteristics.
Comparisons with Betamethasone Valerate (B167501), Dipropionate, and Acetate (B1210297)
Betamethasone dipropionate is generally considered to be more potent than the valerate and benzoate esters. nih.gov A comparative study of injectable, long-acting forms of betamethasone dipropionate and betamethasone acetate for intra-articular injection in patients with rheumatic diseases found that the dipropionate form had a statistically significant longer duration of action. nih.gov While this study was on injectable forms, it provides insight into the relative activity of the esters. Betamethasone acetate is also utilized for its anti-inflammatory and immunosuppressive effects in a range of conditions. globalrx.com
| Treatment Group | Number of Patients with Psoriasis | Patients with Excellent Results | Success Rate |
|---|---|---|---|
| 0.025% this compound Gel | 16 | 14 | 87.5% |
| 0.1% Betamethasone Valerate Cream | 14 | 6 | 42.9% |
Differentiation from Other Glucocorticoids (e.g., Clobetasol Propionate, Triamcinolone Acetonide, Desonide, Dexamethasone)
Topical glucocorticoids are often classified into potency groups, from ultra-high potency (Group I) to low potency (Group VII). This classification helps in selecting the appropriate agent for the severity and location of the dermatosis.
This compound's position within this spectrum is generally considered to be in the mid-to-high potency range. Its efficacy is differentiated from other common glucocorticoids based on this potency ranking.
Clobetasol Propionate: This is an ultra-high potency (Group I) corticosteroid and is significantly more potent than this compound. It is reserved for severe dermatoses and for use on thick-skinned areas.
Triamcinolone Acetonide: This is a mid-potency corticosteroid, available in various concentrations. Triamcinolone acetonide 0.1% is generally considered to be in a similar or slightly lower potency class than this compound.
Desonide: This is a low-potency (Group VI) corticosteroid, making it suitable for use on sensitive skin areas like the face and intertriginous areas, where a less potent agent like this compound might be too strong for long-term use.
Dexamethasone: While a potent glucocorticoid, its topical formulations are generally in the low-to-mid potency range, depending on the specific ester and vehicle.
The choice between this compound and these other agents depends on a balance between the required anti-inflammatory effect and the risk of local and systemic side effects, which is closely linked to the compound's intrinsic potency.
| Potency Class | Compound |
|---|---|
| Group I (Ultra-High Potency) | Clobetasol Propionate 0.05% |
| Group II/III (High Potency) | Betamethasone Dipropionate 0.05% |
| Group IV/V (Mid Potency) | Triamcinolone Acetonide 0.1% |
| Group VI (Low Potency) | Desonide 0.05% |
| - (Variable) | This compound (Considered Mid-to-High Potency) |
Investigational Therapeutic Applications
Beyond its established use in treating inflammatory dermatoses like eczema and psoriasis, research has explored novel applications for betamethasone. patsnap.comnih.gov These investigations leverage its potent immunosuppressive and anti-inflammatory properties for conditions outside of traditional dermatology.
One significant area of investigation is in virology. An in vitro study explored the use of betamethasone to create an "immune quiescent" state to reduce HIV infection. nih.gov The research found that betamethasone potently suppressed inflammation and immune activation in PBMCs, and under specific stimulation conditions, it significantly reduced the infection of CD4+ T cells by HIV. nih.gov This suggests a potential, though highly experimental, role for glucocorticoids in modulating cellular environments to resist viral infection.
Another investigational application is in neurology. A randomized controlled trial showed that betamethasone could reduce some symptoms of ataxia (poor coordination) associated with the rare genetic disorder ataxia telangiectasia (A-T). wikipedia.org Furthermore, clinical use has demonstrated that 0.05% betamethasone cream is an effective treatment for phimosis in boys, often serving as a non-surgical alternative to circumcision. wikipedia.org
Novel Drug Delivery System Development and Evaluation
The effectiveness of a topical corticosteroid like this compound is significantly influenced by its delivery system. Research has focused on developing novel formulations to enhance drug delivery, bioavailability, and patient acceptability.
Quick-break aerosol foams have been investigated as a novel drug delivery system for topical corticosteroids. nih.gov These formulations are designed to be cosmetically elegant and easy to apply, which can improve patient compliance. d-nb.info Research has shown that a novel alcohol-free and surfactant-free aerosol foam formulation of calcipotriene and betamethasone dipropionate leads to a stable supersaturated solution upon application, which enhances bioavailability and is associated with improved clinical efficacy compared to traditional ointments. d-nb.info
A study comparing the bioavailability of this compound in a quick-break aerosol foam with semisolid dosage forms (ointment, cream, and gel) found that the activities of the concentrate, collapsed foam, ointment, and gel were similar and significantly better than the cream. nih.gov Another study on betamethasone valerate foam for non-scalp psoriasis found it to be effective and well-tolerated, with high patient compliance. researchgate.net
Liposomal and nanoparticle formulations represent another frontier in optimizing the topical delivery of betamethasone. These carriers can potentially enhance drug penetration into the skin, provide a sustained release, and localize the drug's effect, thereby minimizing systemic absorption. heraldopenaccess.us
Research has been conducted on entrapping betamethasone in unilamellar liposomes, which are then dispersed in hydrogels. heraldopenaccess.us This approach aims to achieve a controlled release of the drug into the skin for a prolonged and localized effect. heraldopenaccess.usheraldopenaccess.us The optimized betamethasone-loaded liposomes have shown an average particle size of approximately 155 nm with a narrow size distribution. heraldopenaccess.us
Various nanocarriers, including solid lipid nanoparticles and nanostructured lipid carriers, have been explored to improve the dermal delivery of betamethasone. researchgate.net These formulations have the potential to target corticosteroids to dermal disease sites while minimizing systemic absorption. researchgate.net Studies on betamethasone valerate-loaded niosomes have also shown promise for sustained local delivery and improved anti-inflammatory efficacy. biointerfaceresearch.com
The table below outlines the characteristics of these novel formulations.
| Formulation Type | Key Characteristics | Potential Advantages |
| Quick-Break Aerosol Foams | Cosmetically elegant, easy to apply, can create a supersaturated drug solution. nih.govd-nb.info | Improved patient compliance, enhanced bioavailability, and clinical efficacy. d-nb.info |
| Liposomal Formulations | Encapsulates the drug in lipid vesicles, can be incorporated into gels. heraldopenaccess.us | Controlled and sustained release, localized drug effect, potential for reduced systemic absorption. heraldopenaccess.usheraldopenaccess.us |
| Nanoparticle Formulations | Utilizes carriers like solid lipid nanoparticles and nanostructured lipid carriers. researchgate.net | Enhanced dermal delivery, targeted drug delivery to disease sites, minimized systemic absorption. researchgate.net |
A study on the vasoconstrictor activity of 0.025% betamethasone 17-benzoate in various ointment bases found that preparations containing white soft paraffin (B1166041) with either propylene (B89431) glycol or isopropyl myristate resulted in significantly higher vasoconstriction than other ointments tested. oup.comoup.com This suggests that the inclusion of these substances aids in the penetration and absorption of betamethasone 17-benzoate. oup.com
The importance of the vehicle is further highlighted by research comparing different commercial products containing betamethasone. A study comparing a polymer and lipid-enriched cream with a conventional oil-in-water emulsion found that the former acted as a film-forming product, retaining the therapeutic agent for a longer duration, ensuring its penetration and absorption, and promoting skin hydration. nih.gov The choice of emulsifiers in a cream formulation can also significantly impact the stability and isomerization rate of betamethasone esters, which in turn affects their potency. maynoothuniversity.ie
Adverse Event Mechanisms and Safety Profile Research
Molecular Mechanisms of Systemic Toxicity
Systemic absorption of topically applied betamethasone (B1666872) benzoate (B1203000) can lead to a range of adverse effects mediated by its interaction with glucocorticoid receptors in various tissues. As a potent glucocorticoid, betamethasone mimics the action of endogenous cortisol and can disrupt normal physiological processes when present in supraphysiological concentrations. patsnap.com
Prolonged use of betamethasone benzoate can lead to the suppression of the Hypothalamic-Pituitary-Adrenal (HPA) axis. patsnap.compatsnap.com This occurs through a negative feedback mechanism where the exogenous corticosteroid inhibits the production and release of corticotropin-releasing hormone (CRH) from the hypothalamus and adrenocorticotropic hormone (ACTH) from the pituitary gland. This reduction in ACTH leads to atrophy of the adrenal cortex and a decreased ability to produce endogenous cortisol. endocrine-abstracts.org Consequently, abrupt cessation of this compound after prolonged use can result in acute adrenal insufficiency, a potentially life-threatening condition. Studies have shown that even moderate to large doses of inhaled corticosteroids, which are structurally related to betamethasone, can cause HPA axis suppression. nih.gov
This compound can induce significant metabolic disturbances, most notably hyperglycemia and decreased carbohydrate tolerance. patsnap.comnih.gov The molecular mechanisms underlying these effects are multifaceted and involve the antagonism of insulin (B600854) action in peripheral tissues, leading to insulin resistance. nih.gov In the liver, glucocorticoids stimulate gluconeogenesis, the process of generating glucose from non-carbohydrate precursors, and inhibit glycolysis. pharmrep.org In skeletal muscle and adipose tissue, they decrease glucose uptake and utilization. Furthermore, glucocorticoids can directly impact pancreatic beta-cell function, impairing insulin secretion in response to glucose. pharmrep.org Research has shown that epidural betamethasone injections are associated with statistically significant elevations in blood glucose levels in individuals with diabetes mellitus. nih.gov
Table 1: Effects of Epidural Betamethasone on Blood Glucose in Diabetic Patients
| Time Point | Average Blood Glucose Elevation (mg/dL) | Statistical Significance | Duration of Effect |
|---|---|---|---|
| Evening of Injection Day | 106 | Statistically Significant | Peak effect |
| Post-injection Day 1 | Elevated | Statistically Significant | ~2 days |
| Post-injection Day 2 | Elevated | Not Statistically Significant | ~2 days |
Data sourced from a prospective, observational cohort study on the effects of lumbosacral transforaminal and caudal epidural betamethasone injections on blood glucose levels in diabetic subjects. nih.gov
Research indicates that exposure to betamethasone can have direct adverse effects on the cardiovascular system. Studies in animal models have shown that betamethasone can induce both systolic and diastolic cardiac dysfunction. nih.govnih.gov The molecular mechanisms implicated in these effects include impaired downregulation of the glucocorticoid receptor (GR), which leads to prolonged receptor activation. nih.govnih.gov This can trigger downstream signaling cascades involving the activation of proteins such as p53 and MKK3, ultimately leading to cardiomyocyte senescence. nih.govnih.gov Furthermore, betamethasone has been shown to alter vascular reactivity. nih.gov It can impair nitric oxide (NO)-dependent relaxation of peripheral resistance arteries and diminish contractile responses to stimuli like potassium and phenylephrine. nih.govnih.gov
Corticosteroids, including betamethasone, are known to cross the blood-brain barrier and can induce a range of neurological and psychiatric effects. These can include mood swings, anxiety, depression, and in some cases, psychosis. mdpi.com The underlying molecular mechanisms are complex and are thought to involve the modulation of various neurotransmitter systems, including dopamine, serotonin, and glutamate. mdpi.com Chronic exposure to high levels of glucocorticoids can lead to structural changes in the brain, such as atrophy of the hippocampus, a region critical for memory and mood regulation. mdpi.com It can also lead to overactivation of the amygdala, which is involved in processing fear and anxiety. mdpi.com While the benzoate ester of betamethasone has not been specifically studied in this context, the general mechanisms of corticosteroid-induced neuropsychiatric disorders are applicable.
Dermatological Adverse Reactions and Pathophysiology
The prolonged topical application of this compound can lead to several adverse dermatological reactions, primarily due to its effects on the structure and function of the skin.
One of the most common side effects of topical corticosteroids like this compound is skin atrophy, which manifests as thinning of the skin, the formation of striae (stretch marks), and increased fragility. patsnap.com The primary molecular mechanism responsible for these changes is the inhibition of collagen synthesis in the dermis. nih.govnih.govnih.gov Betamethasone has been shown to decrease the production of both type I and type III collagen by reducing the levels of their corresponding messenger RNA (mRNA). nih.gov It also inhibits the proliferation of dermal fibroblasts, the cells responsible for producing collagen and other components of the extracellular matrix. nih.govnih.gov This reduction in the structural components of the dermis leads to a loss of skin thickness, elasticity, and tensile strength, making the skin more susceptible to tearing and the formation of striae.
Table 2: Effect of Topical Betamethasone-17-Valerate (B13397696) on Collagen Synthesis in Human Skin
| Duration of Treatment | Change in Type I Collagen Propeptides | Change in Type III Collagen Propeptides | Change in Type I Collagen mRNA |
|---|
Data based on a study of the effects of topical betamethasone-17-valerate on collagen propeptide and mRNA levels in human skin. nih.gov
Table of Chemical Compounds
| Compound Name |
|---|
| Adrenocorticotropic hormone (ACTH) |
| Betamethasone |
| This compound |
| Betamethasone-17-valerate |
| Calcipotriol |
| Clobetasol propionate |
| Clobetasone butyrate |
| Corticotropin-releasing hormone (CRH) |
| Cortisol |
| Dexamethasone |
| Dopamine |
| Endothelin-1 |
| Glutamate |
| Hydrocortisone (B1673445) |
| Insulin |
| Methylprednisolone |
| Nitric oxide (NO) |
| Phenylephrine |
| Potassium |
| Prednisolone |
| Serotonin |
Changes in Skin Pigmentation
The application of this compound can lead to alterations in skin pigmentation at the site of application droracle.ai. These changes can manifest as either a lightening (hypopigmentation) or darkening (hyperpigmentation) of the skin medlineplus.govresearchgate.net. Research suggests that hypopigmentation is the more common of these effects nih.gov. The underlying mechanism for these changes is attributed to the effect of betamethasone on melanocytes, the cells responsible for producing melanin, which gives skin its color nih.gov. Studies involving betamethasone dipropionate, a related salt, have utilized skin blanching (whitening) as a measure of the drug's vasoconstrictive potency. This research has shown that the extent of skin color change is dependent on the vehicle, duration of treatment, and even the time of day of application nii.ac.jp. For some individuals, particularly those with darker skin, these changes in pigmentation can be more apparent medlineplus.govnih.gov.
Development of Acneiform Eruptions, Folliculitis, Rosacea, and Perioral Dermatitis
The use of this compound has been associated with the emergence or exacerbation of several dermatological conditions, including acneiform eruptions, folliculitis, rosacea, and perioral dermatitis droracle.ainih.govpatsnap.com.
Acneiform Eruptions: Often referred to as "steroid acne," this condition is characterized by the appearance of monomorphous papulopustules (uniform, small, red bumps and pus-filled lesions), typically with less facial involvement than acne vulgaris rxlist.com.
Folliculitis: This involves the inflammation of hair follicles, which can be caused or worsened by corticosteroid application droracle.ai.
Rosacea: Prolonged use of topical corticosteroids on the face is a known risk factor for developing or aggravating rosacea, a condition marked by persistent redness and visible blood vessels droracle.ai.
Perioral Dermatitis: This condition presents as a red, bumpy rash around the mouth droracle.ai. It is an acneiform eruption of unknown primary cause, but its development has been linked to the use of fluorinated topical corticosteroids.
It is important to note that betamethasone is not intended for the treatment of acne, rosacea, or perioral dermatitis.
Delayed Wound Healing
This compound can interfere with the body's natural wound healing processes droracle.ai. The mechanism behind this adverse effect is linked to the fundamental actions of corticosteroids. Steroids are known to alter gene expression, which leads to a decrease in the inflammatory response necessary for initiating healing. Furthermore, they inhibit fibroblast activity and epithelial regeneration, both of which are critical for rebuilding tissue. This can result in a slower closure of wounds.
Special Population Considerations in Adverse Effects
Pediatric Susceptibility to Systemic and Dermatologic Adverse Effects
Pediatric patients exhibit a higher susceptibility to both local and systemic adverse effects from topical corticosteroids like this compound. This increased risk is primarily due to their larger skin surface area to body weight ratio, which allows for proportionally greater percutaneous absorption of the drug patsnap.com.
Systemic absorption can lead to significant complications, including:
Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression: This is a serious condition where the body's natural steroid production is suppressed, potentially leading to adrenal crisis.
Cushing's Syndrome: Manifestations of this syndrome include weight gain in the upper back or abdomen, a rounded "moon" face, and slow healing.
Intracranial Hypertension: This involves increased pressure inside the skull and has been reported in children receiving topical corticosteroids.
Growth Suppression: Prolonged or extensive use of topical steroids in children and teenagers can interfere with normal growth and development medlineplus.gov. Regular monitoring of growth is recommended for pediatric patients undergoing long-term treatment.
Drug-Drug Interaction Studies and Mechanistic Insights
While systemic absorption of topical this compound is generally low, the potential for drug-drug interactions exists, particularly with prolonged use, application over large surface areas, or under occlusive dressings.
Interactions can be categorized as follows:
| Interaction Type | Interacting Agents | Mechanistic Insight |
| Topical Interactions | Other topical medications | Concurrent use on the same treatment area can interfere with the absorption and action of this compound. |
| Systemic Interactions (Pharmacodynamic) | Systemic corticosteroids, other immunosuppressive agents | Concurrent use may enhance the therapeutic effects and the adverse effects of both medications, increasing the risk of systemic toxicity. |
| Systemic Interactions (Pharmacokinetic) | Drugs that affect corticosteroid metabolism (e.g., certain antifungal agents like ketoconazole, and macrolide antibiotics like erythromycin) | These drugs can inhibit the enzymes responsible for metabolizing corticosteroids that have been absorbed systemically. This can lead to increased plasma levels of betamethasone, potentially resulting in enhanced effects and a higher risk of systemic adverse reactions. |
Other medications that have been noted to interact with systemic betamethasone include aminoglutethimide, amphotericin B, oral anticoagulants, and antidiabetics.
Metabolism-Affecting Drugs (e.g., Antifungal, Antibiotics)
Certain medications can alter the metabolism of this compound, potentially leading to increased systemic levels and a higher risk of adverse effects. patsnap.com Drugs that inhibit the cytochrome P450 3A4 (CYP3A4) enzyme system are of particular concern. For instance, some antifungal agents, such as itraconazole (B105839) and ketoconazole, and certain antibiotics like erythromycin, can interfere with the breakdown of corticosteroids. patsnap.comwww.nhs.uk Similarly, medications used in the treatment of HIV, including ritonavir (B1064) and cobicistat, can affect the metabolism of steroids. www.nhs.uk Research has also explored the in-vitro effects of betamethasone in combination with various antibiotics on bacterial growth, finding that in some cases, the combination can be superior to antibiotic treatment alone against certain gram-positive and gram-negative bacteria, though this effect was not observed with Staphylococcus aureus. researchgate.netnih.gov
| Interacting Drug Class | Example Drugs | Potential Mechanism and Outcome |
|---|---|---|
| Systemic Corticosteroids | Prednisone, Dexamethasone | Additive pharmacological effects, increasing risk of systemic toxicity and HPA axis suppression. patsnap.compillintrip.com |
| Immunosuppressants | Cyclosporine, Tacrolimus | Enhanced overall immunosuppression with significant systemic absorption of betamethasone. pillintrip.com |
| Antifungal Agents (CYP3A4 Inhibitors) | Ketoconazole, Itraconazole | Inhibition of corticosteroid metabolism, leading to increased systemic levels and potential for adverse effects. patsnap.comwww.nhs.uk |
| Antibiotics (CYP3A4 Inhibitors) | Erythromycin | Altered metabolism of this compound, potentially increasing systemic exposure. patsnap.com |
| HIV Protease Inhibitors | Ritonavir, Cobicistat | Inhibition of steroid metabolism, increasing risk of systemic corticosteroid effects. www.nhs.uk |
Topical Concomitant Use Considerations
The application of multiple topical medications to the same treatment area requires careful consideration to avoid interference with the absorption and action of this compound. patsnap.com It is generally recommended to avoid the concurrent use of other topical products unless specifically advised by a healthcare provider. patsnap.com When multiple topical treatments are necessary, it is advisable to wait approximately 30 minutes between the application of betamethasone and other skin treatments to ensure proper absorption and efficacy. www.nhs.uk
Interactions with Herbal Supplements
There is a lack of sufficient scientific data to definitively establish the safety of using herbal remedies and complementary medicines concurrently with betamethasone. www.nhs.ukwww.nhs.uk These products are not subjected to the same rigorous testing for efficacy and drug interactions as prescription medications. www.nhs.ukwww.nhs.uk Some natural products may have the potential to affect the metabolism and efficacy of corticosteroids. patsnap.com Therefore, it is crucial for patients to inform their healthcare providers of any herbal supplements or vitamins they are taking to allow for a comprehensive assessment of potential interactions. patsnap.comwww.nhs.uk
Corticosteroid Resistance and Tolerance Phenomena
Long-term or inappropriate use of topical corticosteroids like this compound can lead to a reduction in therapeutic effectiveness and the emergence of resistance and tolerance.
Mechanisms of Reduced Therapeutic Response
A diminished response to topical corticosteroids, a phenomenon known as tachyphylaxis, can occur with continued application. dermnetnz.orgnih.gov Several cellular and molecular mechanisms are thought to contribute to this reduced efficacy. One proposed mechanism involves the glucocorticoid receptors (GR). An increased ratio of the regulatory GRβ isoform to the active GRα isoform within a cell can generate glucocorticoid resistance. nih.gov Another potential reason for steroid resistance is a failure in the signaling cascade that normally leads to an anti-inflammatory response. This can be associated with hyperactive MAPK pathways or a reduced number of activated glucocorticoid receptors within the cell nucleus. researchgate.net
Rebound Relapses and Withdrawal Effects
Abrupt discontinuation of long-term topical corticosteroid use can trigger a rebound reaction, often referred to as Topical Steroid Withdrawal (TSW) or Red Skin Syndrome. dermnetnz.orgwikipedia.orgwebmd.com This phenomenon is characterized by a flare-up of the underlying skin condition, which can be more severe than the initial state. www.gov.uk Symptoms typically appear within days to weeks after cessation and include intense redness, burning, stinging, itching, and skin peeling. dermnetnz.orgwww.gov.uk
The mechanisms underlying TSW are multifaceted. One key factor is rebound vasodilation; topical corticosteroids cause vasoconstriction, and their withdrawal can lead to a surge in nitric oxide release, causing blood vessels to widen and resulting in skin erythema. dermnetnz.org Additionally, the disruption of the skin's barrier function during prolonged steroid use can induce a rebound cytokine cascade once the anti-inflammatory effects of the corticosteroid are removed. dermnetnz.orgwww.gov.uk
| Phenomenon | Key Mechanisms | Clinical Manifestation |
|---|---|---|
| Corticosteroid Resistance (Tachyphylaxis) | - Increased ratio of glucocorticoid receptor β to α isoforms. nih.gov | Diminished therapeutic response to the corticosteroid over time, requiring higher doses or more potent steroids. dermnetnz.org |
| Rebound Relapse & Withdrawal | - Rebound vasodilation from increased nitric oxide release upon cessation. dermnetnz.org | An acute eruption of burning, red, and often exudative skin that can spread beyond the original treatment area after stopping the steroid. dermnetnz.orgwww.gov.uk |
Advanced Research in Synthesis and Analog Development
Synthetic Routes for Betamethasone (B1666872) 17-Benzoate
The synthesis of Betamethasone 17-benzoate, a potent glucocorticoid, has been achieved through targeted chemical modifications of the parent compound, betamethasone. A key synthetic pathway involves a multi-step process that leverages the differential reactivity of the hydroxyl groups on the betamethasone molecule acs.orgnih.gov.
The process commences with betamethasone as the starting material. The synthesis proceeds through the formation of epimeric cyclic 17,21-methyl orthobenzoates as key intermediates. These intermediates are formed by reacting betamethasone with a suitable orthoester in the presence of an acid catalyst. The subsequent step involves the selective hydrolysis of these cyclic orthoesters in a buffered medium. This controlled hydrolysis preferentially cleaves the ester linkage at the 21-position, yielding the desired Betamethasone 17-benzoate acs.org.
It is noteworthy that a direct acid-catalyzed benzoylation is not effective for introducing the benzoyl group at the 17α-hydroxyl position acs.org. The steric hindrance and electronic environment of the 17α-hydroxyl group necessitate the orthoester intermediate approach for successful synthesis.
Furthermore, the synthesized Betamethasone 17-benzoate can undergo a base-catalyzed rearrangement. This reaction results in the migration of the benzoate (B1203000) group from the 17-position to the 21-position, forming the isomeric compound, betamethasone 21-benzoate. This product is identical to that obtained through conventional benzoylation of betamethasone, which primarily occurs at the more reactive 21-hydroxyl group acs.org.
Alternative approaches to synthesizing the core betamethasone structure have also been explored, starting from more readily available precursors like 9α-hydroxyandrost-4-ene-3,17-dione (9αOH-AD), which can be derived from plant sterols through fermentation researchgate.netgoogle.com. These routes involve numerous chemical steps to build the characteristic side chain and introduce necessary functional groups, followed by esterification to produce the final benzoate derivative researchgate.net.
Table 1: Key Stages in the Synthesis of Betamethasone 17-Benzoate from Betamethasone
| Step | Reactant(s) | Key Intermediate/Product | Reaction Type | Reference |
|---|---|---|---|---|
| 1 | Betamethasone, Methyl Orthobenzoate | Epimeric cyclic 17,21-methyl orthobenzoates | Acetal Formation | acs.org |
| 2 | Cyclic 17,21-methyl orthobenzoates | Betamethasone 17-benzoate | Selective Hydrolysis | acs.org |
| 3 (Side Reaction) | Betamethasone 17-benzoate, Base | Betamethasone 21-benzoate | Base-catalyzed Rearrangement | acs.org |
Biotransformation Pathways for Steroidal Compounds
Biotransformation utilizes biological systems, such as microorganisms or plant cells, to perform specific chemical modifications on complex molecules like steroids. This approach is often more efficient and selective than traditional chemical synthesis for certain reactions researchgate.netresearchgate.net.
Recent research has demonstrated the potential of using whole plants or plant-based preparations for the biotransformation of steroidal compounds nih.govscienceopen.com. This "green chemistry" approach offers a cost-effective and environmentally friendly method for generating novel steroid derivatives researchgate.net.
A notable study investigated the biotransformation of betamethasone dipropionate, a related ester, using Musa acuminata (banana) leaves and Launaea capitata roots researchgate.netnih.govscienceopen.com. The enzymatic machinery within these plants catalyzed specific oxidative and hydrolytic reactions on the betamethasone backbone. When betamethasone dipropionate was treated with Musa acuminata, it resulted in an oxidized product. Further biotransformation of this initial product led to the formation of both a hydrolyzed and an oxidized compound nih.gov. Similarly, transformation with Launaea capitata roots also yielded a hydrolyzed and oxidized product, but with a significantly higher yield researchgate.netnih.gov. These studies represent the first reported use of plants for the biotransformation of a tetracyclic steroidal skeleton, highlighting the potential for discovering novel biocatalysts for steroid modification nih.govscienceopen.com.
Biotransformation studies are crucial for identifying novel metabolites and derivatives that may possess unique biological activities. The plant-mediated bioconversion of betamethasone dipropionate led to the isolation and characterization of several new compounds researchgate.netnih.gov.
The metabolites identified from the biotransformation with Musa acuminata and Launaea capitata were named Sananone dipropionate, Sananone propionate, and Sananone researchgate.netnih.gov. The structures of these novel compounds were established using advanced analytical techniques, including Infrared (IR) spectroscopy, 1D and 2D Nuclear Magnetic Resonance (NMR), and confirmed by X-ray diffraction studies researchgate.netnih.gov.
In addition to plant-based systems, studies on human metabolism have also identified a range of betamethasone metabolites. Following systemic administration, betamethasone is metabolized through various pathways, including 11-oxidation, 6-hydroxylation, and reduction of the C20 ketone or the 4-ene-3-one system in the A-ring semanticscholar.orgnih.gov. One metabolite resulting from the cleavage of the side chain and subsequent oxidation at C17 has also been detected semanticscholar.orgnih.gov. The identification of these metabolites, often from urine samples, is typically achieved using sophisticated techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) semanticscholar.orgnih.gov.
Table 2: Novel Metabolites of Betamethasone Derivatives from Biotransformation Studies
| Original Compound | Biotransformation System | Novel Metabolite/Derivative | Key Transformation | Reference |
|---|---|---|---|---|
| Betamethasone Dipropionate | Musa acuminata (banana) leaves | Sananone dipropionate | Oxidation | researchgate.netnih.gov |
| Sananone dipropionate | Musa acuminata (banana) leaves | Sananone propionate | Hydrolysis & Oxidation | researchgate.netnih.gov |
| Betamethasone Dipropionate | Launaea capitata roots | Sananone | Hydrolysis & Oxidation | researchgate.netnih.gov |
| Betamethasone | Human (in vivo) | 6-hydroxy betamethasone | 6-hydroxylation | semanticscholar.orgnih.gov |
| Betamethasone | Human (in vivo) | 11-dehydro betamethasone | 11-oxidation | semanticscholar.orgnih.gov |
| Betamethasone | Human (in vivo) | A-ring reduced metabolites | Reduction | semanticscholar.orgnih.gov |
Future Directions and Emerging Research Avenues
Development of More Targeted Delivery Systems to Minimize Systemic Absorption
A significant area of research is the development of novel drug delivery systems designed to localize the action of betamethasone (B1666872) benzoate (B1203000) to the target skin layers, thereby minimizing systemic absorption and associated side effects. biointerfaceresearch.com Conventional topical formulations can lead to systemic exposure, especially with long-term use over large surface areas, on broken skin, or under occlusive dressings. patsnap.com
Emerging strategies focus on the use of nanocarriers to enhance dermal targeting. These include:
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate drugs like betamethasone. Liposomal formulations aim to improve the drug's residence time in the epidermis and dermis, offering a controlled and localized release. nih.govheraldopenaccess.us
Niosomes: Similar to liposomes, niosomes are vesicular nanocarriers formed from non-ionic surfactants. They are being investigated for their potential to enhance the dermal delivery and anti-inflammatory efficacy of betamethasone, while potentially reducing systemic side effects. biointerfaceresearch.com
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These lipid-based nanoparticles have shown promise in providing controlled drug release and improving the skin penetration of corticosteroids. scispace.comnih.gov NLCs, in particular, are considered a beneficial tool for enhancing the penetration of betamethasone dipropionate through the stratum corneum. scispace.com
Microemulsions: These are clear, stable, and isotropic mixtures of oil, water, surfactant, and cosurfactant. Microemulsion-based gels are being explored to increase the permeation of betamethasone dipropionate across the skin, which could lead to a more sustained anti-inflammatory effect. nih.gov
These advanced formulations aim to improve the therapeutic efficacy of betamethasone at lower doses, thereby reducing the risk of systemic side effects.
Investigation of Novel Molecular Targets beyond Glucocorticoid Receptors
The primary mechanism of action of betamethasone benzoate involves its binding to cytoplasmic glucocorticoid receptors (GR). patsnap.com This complex then translocates to the nucleus and modulates gene expression, leading to anti-inflammatory and immunosuppressive effects. patsnap.com Corticosteroids like betamethasone are known to act through both genomic and non-genomic pathways. nih.gov The slower genomic pathway involves the activation of glucocorticoid receptors and subsequent transcription of anti-inflammatory genes. nih.gov In contrast, the faster non-genomic pathway can modulate the activity of T-cells, platelets, and monocytes through membrane-bound receptors and second messengers. nih.gov
While the glucocorticoid receptor remains the principal target, future research may explore potential molecular targets beyond the classical GR pathway. A deeper understanding of the non-genomic actions of betamethasone could unveil novel targets and pathways that contribute to its therapeutic effects. Research into how betamethasone influences other signaling pathways involved in inflammation and immune responses, independent of direct gene transcription modulation by the GR, could open new avenues for drug development. For instance, a study on fetal rat lung fibroblasts identified that betamethasone stimulates specific genes and cellular pathways controlling cell proliferation and extracellular matrix remodeling. nih.gov
Research into Overcoming Corticosteroid Resistance
Corticosteroid resistance, a phenomenon where patients show a diminished response to corticosteroid therapy, is a significant clinical challenge. While extensively studied in conditions like severe asthma, it is also a concern in dermatology. The mechanisms underlying topical corticosteroid resistance are not fully elucidated but are thought to involve alterations in glucocorticoid receptor number, affinity, and function, as well as the activation of inflammatory pathways that are less responsive to corticosteroids.
Future research in this area for this compound will likely focus on:
Identifying Biomarkers: Discovering biomarkers that can predict which patients are likely to develop resistance to topical corticosteroids.
Understanding Molecular Mechanisms: Elucidating the specific molecular pathways that contribute to resistance in various skin diseases.
Developing Combination Therapies: Investigating the use of this compound in combination with other agents that may help to overcome resistance.
Elucidation of Long-Term Effects and Safety in Diverse Patient Populations
The long-term use of potent topical corticosteroids like this compound can be associated with local side effects such as skin atrophy (thinning), striae (stretch marks), and telangiectasia (spider veins), as well as systemic side effects if absorbed in significant amounts. droracle.ai While the risk of these effects is well-documented, there is a need for more comprehensive long-term safety data, particularly in diverse patient populations, including different age groups and ethnicities. droracle.ai
Future research should include:
Long-term Observational Studies: Conducting large-scale, long-term observational studies to monitor the safety of this compound in real-world clinical practice.
Studies in Pediatric and Geriatric Populations: Focusing on the safety and potential long-term effects in vulnerable populations such as children and the elderly, where skin physiology differs. droracle.aidrugs.com
Evaluation of Newer Formulations: Assessing the long-term safety of novel delivery systems, which may have different absorption and systemic exposure profiles compared to traditional formulations. nih.govhenryford.com
Clinical trials are also crucial for establishing the long-term safety and efficacy of combination therapies involving betamethasone. clinicaltrials.govnih.gov
Application in New Therapeutic Areas Based on Immunomodulatory Properties
The potent immunomodulatory and anti-inflammatory properties of this compound form the basis of its current use in dermatology. patsnap.comdrugbank.com These properties, however, suggest its potential utility in a broader range of diseases characterized by inflammation and immune dysregulation.
Emerging research could explore the application of this compound in:
Autoimmune Conditions: Beyond skin-related autoimmune diseases, its immunosuppressive effects could be beneficial in other localized autoimmune conditions. www.nhs.ukpatsnap.com
Localized Inflammatory Disorders: Its anti-inflammatory action may be harnessed for other localized inflammatory conditions that are not primarily dermatological. The use of betamethasone in combination with ultrasound has been explored for enhancing its anti-inflammatory effects in a mouse model of arthritis. nih.gov
Modulation of Immune Responses in Other Diseases: The ability of betamethasone to suppress immune activation and inflammation could be investigated in the context of other diseases where these processes play a key role.
Further research is needed to establish the efficacy and safety of this compound in these potential new therapeutic areas.
Q & A
Q. What experimental methodologies are recommended for characterizing the stability of Betamethasone benzoate in topical formulations?
this compound’s stability can be assessed using high-performance liquid chromatography (HPLC) to monitor degradation products under varying conditions (e.g., temperature, pH, light exposure). Accelerated stability studies (40°C/75% relative humidity) over 6 months can predict long-term stability . For novel formulations, include control groups with known stabilizers (e.g., sodium benzoate ) and compare degradation kinetics. Ensure compliance with pharmacopeial standards for identity and purity .
Q. How can researchers ensure reproducibility in studies evaluating this compound’s anti-inflammatory efficacy?
Use standardized in vivo models (e.g., murine contact dermatitis) with consistent application protocols (dose, frequency, vehicle). Include positive controls (e.g., other potent corticosteroids like clobetasol ) and negative controls (vehicle-only). Report detailed physicochemical properties of the formulation (e.g., particle size, solubility ). Publish raw data and statistical methods (ANOVA with post-hoc tests) in supplementary materials to enable replication .
Q. What are the critical parameters for validating this compound’s potency in preclinical studies?
Potency validation requires:
- Dose-response curves in validated assays (e.g., inhibition of TNF-α in keratinocytes).
- Comparative analysis with reference standards (USP-grade this compound ).
- Blinded scoring of clinical endpoints (e.g., erythema reduction) by multiple observers to minimize bias .
- Compliance with OECD guidelines for topical toxicity testing, including skin irritation and sensitization assays .
Advanced Research Questions
Q. How can contradictory data on this compound’s epidermal penetration kinetics be resolved?
Contradictions often arise from differences in skin models (human vs. porcine) or formulation vehicles (ointment vs. gel). To address this:
- Standardize ex vivo models using human skin under Franz diffusion cell conditions.
- Use radiolabeled this compound to quantify absorption .
- Apply multivariate regression to identify confounding variables (e.g., skin thickness, vehicle viscosity) .
- Cross-validate findings with in silico models (e.g., molecular dynamics simulations of stratum corneum interactions) .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for research use?
- Implement quality-by-design (QbD) principles during synthesis, monitoring critical process parameters (e.g., reaction temperature, catalyst purity).
- Characterize intermediates via NMR and mass spectrometry to ensure structural fidelity .
- Use orthogonal analytical methods (e.g., X-ray diffraction for crystallinity, DSC for thermal stability) .
- Share batch records and impurity profiles in open-access repositories to facilitate cross-study comparisons .
Q. How should researchers design studies to investigate this compound’s long-term effects on skin barrier function?
- Longitudinal cohort studies with histopathological analysis (e.g., electron microscopy for stratum corneum integrity).
- Incorporate non-invasive biomarkers (transepidermal water loss, pH mapping) .
- Control for confounding factors (patient age, baseline skin conditions) using propensity score matching .
- Pre-register hypotheses and analysis plans to reduce publication bias .
Methodological Guidance for Data Analysis
Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent efficacy?
Q. How can meta-analyses reconcile discrepancies in this compound’s safety profile across studies?
- Perform subgroup analyses by study design (RCTs vs. observational), population (pediatric vs. adult), and formulation type.
- Use GRADE criteria to assess evidence quality, highlighting studies with inadequate blinding or incomplete adverse event reporting .
- Apply Egger’s regression test to detect publication bias .
Ethical and Reproducibility Considerations
Q. What ethical safeguards are essential for clinical trials involving this compound in vulnerable populations?
Q. How can researchers address the lack of standardized protocols for this compound in combination therapies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
